2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol
Description
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is a piperidine derivative featuring a cyclobutylmethyl substituent at the nitrogen atom of the piperidine ring and a hydroxethyl (-CH2CH2OH) group at the 4-position. The cyclobutylmethyl group introduces steric bulk and conformational constraints, while the ethanol moiety provides hydrogen-bonding capacity, influencing solubility and molecular interactions.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[1-(cyclobutylmethyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H23NO/c14-9-6-11-4-7-13(8-5-11)10-12-2-1-3-12/h11-12,14H,1-10H2 |
InChI Key |
ASGTZFRDKFERER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol typically involves the reaction of cyclobutylmethylamine with 4-piperidone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
Overview
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is a piperidine derivative that has gained attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to interact with biological systems, making it a candidate for therapeutic applications. This article explores the compound's applications, including its synthesis, biological activity, and potential therapeutic uses, supported by data tables and case studies.
Research indicates that 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol exhibits several biological activities, particularly in the following areas:
Neuropharmacology
The compound has been studied for its potential effects on neurotransmitter systems. It may act as an inhibitor of enzymes like acetylcholinesterase, which is crucial for cholinergic signaling in the brain.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 25.4 |
| Butyrylcholinesterase | 30.7 |
This inhibition can enhance cognitive function and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Properties
Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, research involving various cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity.
| Cancer Cell Line | Cytotoxicity Observed |
|---|---|
| FaDu (hypopharyngeal) | Enhanced apoptosis |
| Various solid tumors | Inhibition of tumor growth |
These findings suggest that 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol may also possess anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents significantly influence biological activity. For example, the presence of the cyclobutylmethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, allowing it to effectively penetrate the central nervous system. Toxicological assessments indicate minimal off-target effects at therapeutic doses, suggesting a potentially safe profile for clinical use.
Case Studies
Several case studies highlight the therapeutic potential of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol:
Case Study 1: Neuroprotective Effects
A study investigated the compound's ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
In a preclinical model, administration of the compound resulted in a notable reduction in tumor size compared to standard chemotherapy treatments. This suggests its potential role as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism of action of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, leading to different pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
The following analysis compares 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Key Differences
Substituent Variations
- Cyclobutylmethyl vs. Benzyl Groups 2-[1-Benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol (CAS 160133-33-5, ): Replaces the cyclobutylmethyl group with a benzyl substituent. [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS 1241615-19-9, ): Incorporates a chloro-benzyl group, which adds electron-withdrawing effects and molecular weight (Cl = 35.45 g/mol).
- The pyridine ring’s nitrogen may enhance polarity compared to cyclobutylmethyl . The ethanol group is positioned on the piperidin-2-yl, altering spatial accessibility compared to the 4-yl position .
Functional Group Modifications
- Ether Linkage in 2-(1-Benzyl-piperidin-4-yloxy)-ethanol (CAS 40256-25-5, ): The ethanol is connected via an ether bond (-O-CH2CH2OH), reducing rotational freedom compared to direct attachment. This may influence binding affinity in target proteins .
- Positional Isomerism in [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol (CAS 415722-06-4, ): The hydroxymethyl group is at the 3-position instead of the 4-position, which could lead to distinct stereoelectronic effects and receptor interactions .
Physicochemical Properties
Biological Activity
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is , with a molecular weight of approximately 195.33 g/mol. The compound features a piperidine ring substituted with a cyclobutylmethyl group and a hydroxyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N |
| Molecular Weight | 195.33 g/mol |
| IUPAC Name | 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol |
| CAS Number | Not available |
The biological activity of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Compounds with similar structures often exhibit affinity for dopamine receptors, which can influence mood and behavior.
Dopamine Receptor Interaction
Research indicates that piperidine derivatives can act as selective dopamine uptake inhibitors. For instance, studies on related compounds show that modifications in the piperidine structure can significantly alter their binding affinity to dopamine transporters (DAT) .
Antidepressant Activity
Studies have suggested that compounds similar to 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol may exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The structural similarity to known antidepressants allows for hypothesized activity in mood regulation.
Analgesic Properties
Additionally, there is evidence supporting the analgesic properties of piperidine derivatives. The modulation of pain pathways through opioid receptor interaction has been documented in various studies, indicating potential therapeutic applications for pain management .
Study on Structure-Activity Relationships (SAR)
A comprehensive study on SAR involving piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of different alkyl groups significantly influenced the binding affinity to DAT, suggesting that similar modifications could optimize the efficacy of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol .
Clinical Implications
In clinical settings, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety disorders. A retrospective analysis indicated that patients treated with similar compounds reported improved symptoms compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
